Copper-Free Sonogashira: Yield vs. 2-Methyl-3-butyn-2-ol
In copper-free Sonogashira coupling reactions, 4-Bromo-2-methyl-3-butyn-2-ol participates as an electrophilic partner, whereas 2-methyl-3-butyn-2-ol serves as a nucleophilic alkyne source. A direct comparison shows that the brominated compound enables coupling with aryl bromides to yield aryl-2-methyl-3-butyn-2-ols in good to excellent yields, while the non-brominated analog requires a different reaction setup [1]. Specifically, when 2-methyl-3-butyn-2-ol is coupled with aryl bromides under Pd(OAc)2/P(p-tol)3/DBU in THF, isolated yields range from 60% to 95% for various aryl substituents [2]. The brominated analog offers complementary reactivity as an electrophile in inverse Sonogashira reactions, providing access to distinct product classes [3].
| Evidence Dimension | Coupling yield in Sonogashira reaction |
|---|---|
| Target Compound Data | Electrophilic partner in inverse Sonogashira; yields up to 99% in related 1-bromoalkyne cross-couplings [4] |
| Comparator Or Baseline | 2-methyl-3-butyn-2-ol: 60–95% yield as nucleophile in conventional Sonogashira [2] |
| Quantified Difference | Divergent reactivity modes; direct yield comparison not applicable due to different reaction types |
| Conditions | Target: inverse Sonogashira with organoalanes; Comparator: Pd(OAc)2/P(p-tol)3, DBU, THF, aryl bromides |
Why This Matters
The bromine substituent enables a distinct electrophilic coupling pathway, expanding the accessible chemical space compared to the non-brominated analog.
- [1] Caporale, A. et al. Beilstein J. Org. Chem. 2014, 10, 384–393. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. View Source
- [2] Caporale, A. et al. Beilstein J. Org. Chem. 2014, 10, 384–393. Table showing yields for coupling of 2-methyl-3-butyn-2-ol with various aryl bromides. View Source
- [3] Broad-Scope Rh-Catalyzed Inverse-Sonogashira Reaction Directed by Weakly Coordinating Groups. J. Am. Chem. Soc. 2018, 140, 9, 3202–3205. View Source
- [4] Tetrahedron 2018, 74, 6063-6070. Highly efficient synthesis of 1,2-disubstituted acetylenes derivatives from the cross-coupling reactions of 1-bromoalkynes with organoalane reagents. View Source
